trans-2-Hexene

Catalog No.
S3309896
CAS No.
4050-45-7
M.F
C6H12
M. Wt
84.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Hexene

CAS Number

4050-45-7

Product Name

trans-2-Hexene

IUPAC Name

(E)-hex-2-ene

Molecular Formula

C6H12

Molecular Weight

84.16 g/mol

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

RYPKRALMXUUNKS-HWKANZROSA-N

SMILES

CCCC=CC

solubility

5.94e-04 M

Synonyms

poly(methylpentene)

Canonical SMILES

CCCC=CC

Isomeric SMILES

CCC/C=C/C

The exact mass of the compound trans-2-Hexene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.94e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74123. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. It belongs to the ontological category of hydrocarbon in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

trans-2-Hexene (CAS: 4050-45-7) is a linear, internal acyclic olefin characterized by its thermodynamically favored E-configuration. As a fundamental C6 building block, it is widely procured for olefin metathesis, stereospecific epoxidation, and transition-metal coordination studies. Compared to its Z-isomer (cis-2-hexene), trans-2-hexene exhibits greater thermodynamic stability, evidenced by a liquid-phase enthalpy of formation of -83.7 kJ/mol versus -81.2 kJ/mol for the cis-isomer [1]. This baseline thermodynamic preference makes it the standard internal hexene isomer for predictable scaling in catalytic processing and chemical manufacturing.

Procuring generic 'mixed hexenes' or substituting trans-2-hexene with 1-hexene or cis-2-hexene introduces severe reproducibility risks in process chemistry. Terminal olefins like 1-hexene exhibit entirely different regioselectivity and boiling points, fundamentally altering downstream distillation and hydroformylation. More critically, substituting with cis-2-hexene changes the steric profile of the double bond. This structural difference drastically alters transition-metal coordination affinities—impacting separation efficiencies in reactive distillation [1]—and shifts activation energy barriers in confined catalytic environments, leading to divergent kinetic rates and stereochemical outcomes in epoxidation.

Differential Metal-Olefin Complexation for Reactive Separation

In reactive extractive distillation using functionalized solvents (e.g., silver-DBPA), the steric differences between hexene isomers dictate separation efficiency. The distribution coefficient ratio (relative to 1-hexene) is 4.9 for trans-2-hexene, compared to only 1.3 for cis-2-hexene [1].

Evidence DimensionVapour-liquid distribution coefficient ratio (relative to 1-hexene)
Target Compound Datatrans-2-hexene: 4.9
Comparator Or Baselinecis-2-hexene: 1.3
Quantified Difference3.7-fold higher relative distribution coefficient for the trans-isomer.
ConditionsSilver-DBPA complexation in reactive extractive distillation.

Buyers designing high-purity olefin extraction or transition-metal coordination processes must select the trans-isomer to achieve predictable complexation strength and separation resolution.

Steric Influence on Epoxidation Kinetics in Zeolite Pores

The spatial configuration of the olefin strictly governs its reactivity in confined catalytic spaces. During epoxidation over TS-1 zeolite using H2O2, the cis-2-hexene isomer epoxidizes 1.7 times faster than trans-2-hexene. This is driven by cavity confinement effects, where trans-2-hexene faces a higher activation energy barrier (60.1 kJ/mol versus 38.6 kJ/mol at specific Ti-hydroperoxo centers) [1].

Evidence DimensionEpoxidation activation energy and rate constant
Target Compound Datatrans-2-hexene: 60.1 kJ/mol (lower rate)
Comparator Or Baselinecis-2-hexene: 38.6 kJ/mol (1.7x faster rate)
Quantified Difference21.5 kJ/mol higher activation barrier for trans-2-hexene.
ConditionsEpoxidation in TS-1 zeolite cavity with H2O2.

Procurement for zeolite-catalyzed epoxidation must account for these kinetic differences, as substituting the trans-isomer with the cis-isomer will unexpectedly accelerate the reaction and alter thermal management requirements.

Thermodynamic Dominance in Metathesis Intermediates

In catalytic isomerization-metathesis networks, trans-2-hexene acts as the dominant thermodynamic sink among internal olefins. During the conversion of 1-hexene over MoO3/HBEA catalysts, the internal olefin pool equilibrates to heavily favor the trans-isomer, yielding 55% trans-2-hexene compared to only 11% cis-2-hexene [1].

Evidence DimensionProduct yield distribution in isomerization-metathesis
Target Compound Datatrans-2-hexene: 55% yield
Comparator Or Baselinecis-2-hexene: 11% yield
Quantified Difference5:1 thermodynamic preference for the trans-isomer.
Conditions1-hexene isomerization-metathesis over MoO3/HBEA zeolite at optimized Time-on-Stream.

Establishes trans-2-hexene as the necessary baseline material for predicting yields and calibrating catalysts in industrial cross-metathesis workflows.

Absolute Stereospecificity in Epoxide Synthesis

For fine chemical synthesis, the E/Z geometry of the starting olefin directly dictates the stereochemistry of the resulting epoxide. Oxidation of trans-2-hexene with H2O2 in acidic alcohols (phenol) is fully stereospecific, yielding exclusively trans-2,3-epoxyhexane, whereas the cis-isomer yields only cis-2,3-epoxyhexane [1].

Evidence DimensionStereochemical fidelity of epoxidation
Target Compound Datatrans-2-hexene: Exclusively yields trans-2,3-epoxyhexane
Comparator Or Baselinecis-2-hexene: Exclusively yields cis-2,3-epoxyhexane
Quantified Difference100% stereospecific translation of olefin geometry to the epoxide.
ConditionsEpoxidation with H2O2 in phenol (40 °C).

Guarantees stereochemical fidelity for buyers procuring precursors for asymmetric synthesis or targeted fine chemical manufacturing.

Stereocontrolled Epoxide Manufacturing

Due to its absolute stereospecificity in oxidation reactions, trans-2-hexene is the mandatory precursor for synthesizing pure trans-2,3-epoxyhexane. Substituting with mixed isomers will contaminate the product stream with cis-epoxides, which are difficult to separate and detrimental to downstream asymmetric synthesis [1].

Cross-Metathesis Substrate Benchmarking

Because trans-2-hexene is the thermodynamically favored intermediate (forming at a 5:1 ratio over the cis-isomer in isomerization networks), it serves as the most realistic and stable baseline substrate for evaluating the efficiency, turnover number, and stability of industrial metathesis catalysts like MoO3/HBEA or Grubbs complexes [2].

Calibration of Reactive Extractive Distillation

The significant difference in metal-coordination affinity between trans- and cis-isomers makes trans-2-hexene an ideal calibrant for reactive separation columns. Its high distribution coefficient with silver-based functionalized solvents allows engineers to accurately model and scale up transition-metal-facilitated olefin purification processes [3].

Physical Description

GasVapo

XLogP3

2.6

Boiling Point

66.5 °C

Melting Point

-98.0 °C

UNII

2TZ30GGG1A

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (98.39%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure= 173 mm Hg @ 25 °C

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

4050-45-7
9016-80-2
25264-93-1
592-43-8

Wikipedia

(2E)-2-hexene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

CRACKING OF PETROLEUM DISTILLATES FOLLOWED BY SEPARATION OF C6 OLEFINS

General Manufacturing Information

Petroleum refineries
Hexene: ACTIVE
2-Hexene: ACTIVE

Dates

Last modified: 08-19-2023
Saper et al. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions. Nature Chemistry, DOI: 10.1038/s41557-019-0409-4, published online 10 February 2020

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